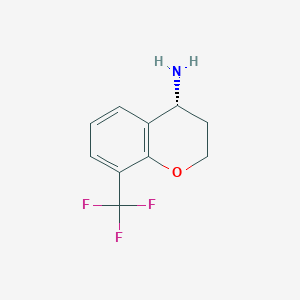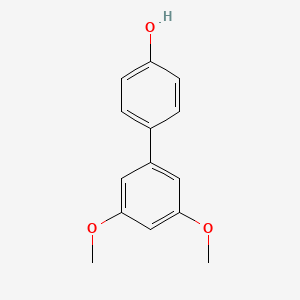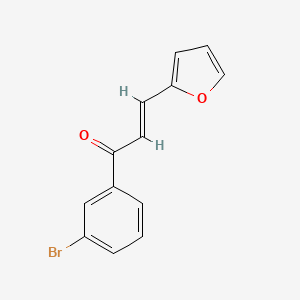
(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C13H9BrO2 . It contains a bromophenyl group, a furanyl group, and a prop-2-en-1-one group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromophenyl group, a furanyl group, and a prop-2-en-1-one group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to compounds without a halogen .Wissenschaftliche Forschungsanwendungen
Organic Electronics and Material Science
Chalcone derivatives, including those structurally related to "(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one," have been explored for their potential applications in organic electronics, particularly in the fabrication of LEDs and solar cells. The photoluminescence properties, high optical transmittance, and thermal stability of these compounds make them suitable for use in electronic devices. Crystals synthesized from similar chalcone derivatives exhibit properties like high mechanical hardness and optical band gaps, indicative of their applicability in photonic devices (Haleshappa Davanagere & A. Jayarama, 2019).
Photophysical Properties
The solvent polarity significantly affects the absorption and fluorescence characteristics of chalcone derivatives, including those related to "(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one." Studies have shown bathochromic shifts in the absorption and fluorescence spectra from non-polar to polar solvents, indicating intramolecular charge transfer (ICT) interactions. These properties are crucial for understanding the stabilization of molecules in their singlet excited states compared to the ground state, providing insights into the design of photophysical materials (Rekha Kumari et al., 2017).
Structural Characterizations and Crystallography
Structural and crystallographic studies of chalcone derivatives are essential for understanding their physical properties and potential applications. The synthesis, characterization, and Hirshfeld surface analysis of various chalcone compounds have been conducted to explore their molecular interactions, dihedral angles, and intermolecular forces, which are vital for assessing their utility in different scientific applications (Vinutha V. Salian et al., 2018).
Novel Synthesis Approaches
Innovative synthesis methods for chalcone derivatives offer pathways to novel compounds with potential scientific applications. For instance, the use of electrophilic cyclization with N-Iodosuccinimide for preparing unsymmetrical iodofurans opens new avenues for the synthesis of halogenated furans, which could have implications in organic synthesis and material science (A. Sniady et al., 2007).
Eigenschaften
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-4-1-3-10(9-11)13(15)7-6-12-5-2-8-16-12/h1-9H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPGKNSOCOJUSF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


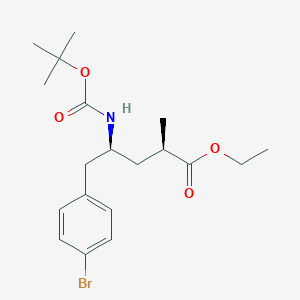
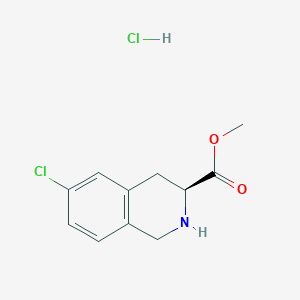
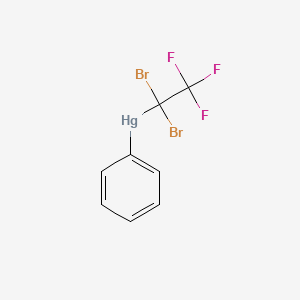
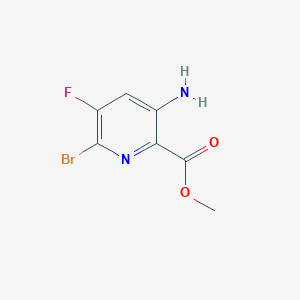
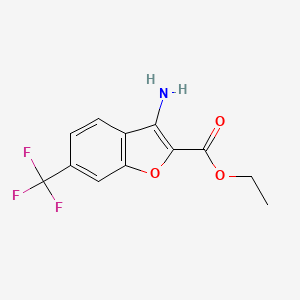
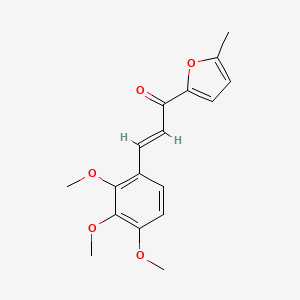
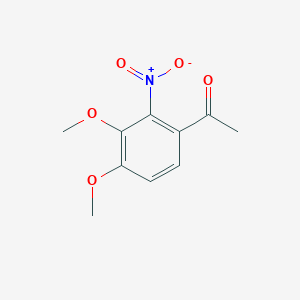
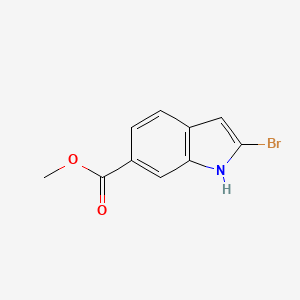
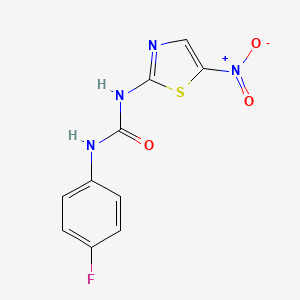
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)
